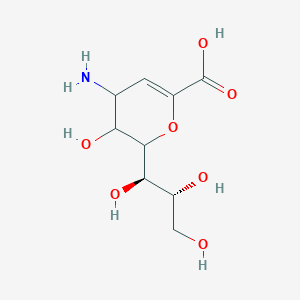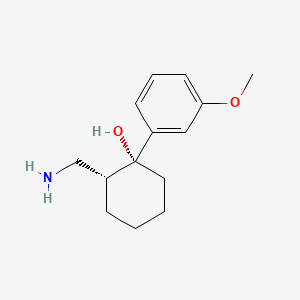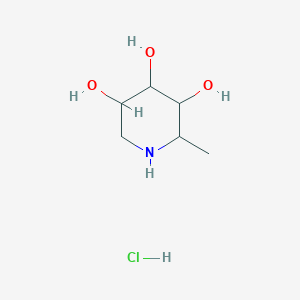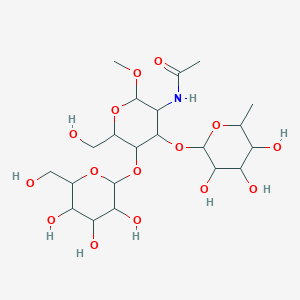
FASCICULIN 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fasciculin 2 is a toxic protein found in certain snake venoms, notably some species of mamba . It’s a fairly small protein of about 61 amino acid residues . It’s known to cause intense fasciculation in muscle fascicles of susceptible organisms, such as the preferred prey of the snakes . This effect helps to incapacitate the muscles, either killing the prey, or paralyzing it so that the snake can swallow it .
Molecular Structure Analysis
Fasciculin 2 has a three-dimensional shape that is three-fingered, and is secured by four cross-linking disulfide bridges . The crystal structure of Fasciculin 2 from Green Mamba Snake Venom has been determined . The structure reveals significant flexibility in loop I . This loop exhibits an ensemble of conformations within each substate corresponding to its functions .
Chemical Reactions Analysis
Fasciculin 2 binds to the peripheral site on Acetylcholinesterase and inhibits substrate hydrolysis by slowing a step involving proton transfer during enzyme acylation . It interferes with neuromuscular transmission by inhibiting the enzyme acetylcholinesterase (AChE) present at the neuromuscular junction .
Physical And Chemical Properties Analysis
Fasciculin 2 is a small, water-soluble protein with a molecular weight of 7.6 kDa. It has a globular shape with a beta-sheet-rich fold stabilized by three disulfide bonds. It is stable at acidic pH and is sensitive to heat, denaturing at temperatures above 50°C.
Applications De Recherche Scientifique
Noncholinergic Function in Development
Fasciculin 2 (FAS), an acetylcholinesterase inhibitor, has been studied for its potential noncholinergic functions, particularly in the development of the chicken retina. Research using chick retinal cell cultures indicated that FAS influences neuronal development, suggesting an association between acetylcholinesterase and neuronal growth independent of its cholinolytic activity. The study's findings highlight FAS's non-toxic nature and its potential involvement in nonclassical roles of acetylcholinesterase, hinting at broader biological functions beyond enzyme inhibition (Blasina et al., 2000).
Conformational Dynamics in Protein-Protein Interaction
The binding dynamics of fasciculin-2 (FAS2) with acetylcholinesterase (AChE) underscore the importance of conformational flexibility in protein-protein interactions. Studies reveal that FAS2 undergoes significant conformational changes upon interacting with AChE, impacting the binding process. These observations emphasize the role of structural dynamics in high-affinity protein-protein interactions and suggest potential avenues for therapeutic interventions (Bui et al., 2006).
Influence on Acetylcholinesterase Catalytic Activity
The interaction of Fasciculin 2 (Fas2) with acetylcholinesterase (AChE) modifies the enzyme's catalytic properties. Fas2's binding to AChE leads to significant changes in the enzyme's kinetics, highlighting its potential to alter the enzyme's function through allosteric mechanisms. This interaction showcases the intricate interplay between neurotoxins and enzymes, offering insights into enzyme regulation and potential therapeutic strategies (Radić & Taylor, 2001).
Structural Insights from Chimeric Proteins
Studies on chimeric proteins derived from fasciculin 2 have provided structural insights into the stability and activity transfer between different toxin families. X-ray crystallography of such chimeras reveals their structural conservation and specificity, shedding light on the intricate relationship between structure and function in these biologically active proteins (Le Du et al., 2000).
Synthesis and Characterization of Peptides
Research on synthetic peptides derived from fasciculin 2, like Fas-C, has contributed to understanding the chemical, structural, and functional properties of these molecules. Such studies are pivotal for advancing our knowledge of toxin-derived peptides and their potential applications in biomedical research (Falkenstein et al., 2004).
Safety And Hazards
Propriétés
Numéro CAS |
95506-56-2 |
|---|---|
Nom du produit |
FASCICULIN 2 |
Formule moléculaire |
C9H15NO2 .C7H6O3 |
Poids moléculaire |
6,735 Da |
Pureté |
≥ 98 % |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)



![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)

![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1139682.png)

![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)